Cy3 NHS ester
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Overview
Description
Cy3 NHS ester, also known as Cyanine3 N-hydroxysuccinimide ester, is a bright, photostable, and pH-insensitive fluorescent dye. It is widely used for labeling antibodies, proteins, peptides, and other primary amine-containing macromolecules. This compound is particularly valued for its ability to provide less background fluorescence compared to other fluorophores like TAMRA .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cy3 NHS ester is synthesized through the reaction of Cyanine3 dye with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis of the NHS ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity. The final product is often purified using techniques like column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Cy3 NHS ester primarily undergoes acylation reactions with primary amines. This reaction forms stable amide bonds, making it ideal for labeling proteins and peptides .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), DMSO, DMF.
Conditions: The reaction is favored in the pH range of 7-9, using non-amine-containing buffers such as sodium phosphate or HEPES.
Major Products: The major product of the reaction between this compound and primary amines is a Cy3-labeled biomolecule, which retains the fluorescent properties of the Cy3 dye .
Scientific Research Applications
Cy3 NHS ester has a wide range of applications in scientific research:
Chemistry: Used for labeling small molecules and studying their interactions.
Medicine: Employed in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Utilized in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of Cy3 NHS ester involves the formation of a stable amide bond between the NHS ester group and the primary amines on target biomolecules. This reaction is pH-dependent and occurs optimally under basic conditions (pH 8.5 ± 0.5). The resulting Cy3-labeled biomolecule exhibits strong fluorescence, which can be detected and measured using appropriate instrumentation .
Comparison with Similar Compounds
- Cy5 NHS ester
- Cy7 NHS ester
- Alexa Fluor 546
- DyLight 549
Cy3 NHS ester stands out for its versatility and efficiency in labeling biomolecules, making it an indispensable tool in modern scientific research.
Properties
Molecular Formula |
C34H40ClN3O4 |
---|---|
Molecular Weight |
590.1 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride |
InChI |
InChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
KWDMHANYPGHTLW-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
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